molecular formula C20H18O8 B13444765 (-)-Sesamin 2,2'-diol

(-)-Sesamin 2,2'-diol

Cat. No.: B13444765
M. Wt: 386.4 g/mol
InChI Key: CNUBEERPZWNIEK-VVDPLQPHSA-N
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Description

(-)-Sesamin 2,2’-diol: is a naturally occurring lignan found in sesame seeds and sesame oil. It is known for its antioxidant properties and potential health benefits. The compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sesamin 2,2’-diol typically involves the extraction from sesame seeds followed by purification processes. One common method includes the use of organic solvents to extract the lignans, which are then separated and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of (-)-Sesamin 2,2’-diol involves large-scale extraction from sesame seeds. The seeds are first crushed, and the oil is extracted using solvents. The lignans are then isolated from the oil through a series of purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (-)-Sesamin 2,2’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sesaminol, while reduction can yield various dihydro derivatives .

Scientific Research Applications

Chemistry: In chemistry, (-)-Sesamin 2,2’-diol is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry .

Biology: Biologically, (-)-Sesamin 2,2’-diol is known for its antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress .

Medicine: In medicine, the compound has shown potential in the treatment of various diseases, including cancer and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties are of particular interest .

Industry: Industrially, (-)-Sesamin 2,2’-diol is used in the production of health supplements and functional foods. Its antioxidant properties make it a valuable additive in food products to enhance shelf life and nutritional value .

Mechanism of Action

The mechanism of action of (-)-Sesamin 2,2’-diol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: (-)-Sesamin 2,2’-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(3R,3aS,6R,6aS)-3-(4-hydroxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-4-ol

InChI

InChI=1S/C20H18O8/c21-15-9(1-3-13-19(15)27-7-25-13)17-11-5-24-18(12(11)6-23-17)10-2-4-14-20(16(10)22)28-8-26-14/h1-4,11-12,17-18,21-22H,5-8H2/t11-,12-,17+,18+/m1/s1

InChI Key

CNUBEERPZWNIEK-VVDPLQPHSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CO[C@H]2C3=C(C4=C(C=C3)OCO4)O)[C@@H](O1)C5=C(C6=C(C=C5)OCO6)O

Canonical SMILES

C1C2C(COC2C3=C(C4=C(C=C3)OCO4)O)C(O1)C5=C(C6=C(C=C5)OCO6)O

Origin of Product

United States

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